N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
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Overview
Description
N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is a synthetic chemical compound known for its role as an intermediate in the synthesis of various pharmaceuticals, including sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . This compound is characterized by its complex structure, which includes a naphthalene ring and dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine typically involves the condensation reaction between 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone and monomethylamine in ethanol . This reaction does not require classical dehydrating agents like titanium tetrachloride (TiCl4) or molecular sieves, which are known to produce hazardous byproducts . The low solubility of the imine product in ethanol helps drive the reaction to completion.
Industrial Production Methods
In industrial settings, the synthesis process is optimized to enhance yield and reduce waste. The reaction is carried out in ethanol, and the imine product is further reduced using a palladium on calcium carbonate (Pd/CaCO3) catalyst in ethanol . This method is preferred for its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine undergoes several types of chemical reactions, including:
Reduction: The imine group can be reduced to an amine using catalytic hydrogenation.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is primarily used as an intermediate in the synthesis of pharmaceuticals like sertraline . Its applications extend to:
Chemistry: Used in the development of new synthetic methodologies.
Biology: Studied for its interactions with biological molecules.
Medicine: Key intermediate in the production of SSRIs.
Industry: Utilized in the large-scale production of pharmaceuticals.
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of sertraline, it is converted into a compound that inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine: Another intermediate in the synthesis of sertraline.
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenimine: Used in similar synthetic pathways.
Uniqueness
N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is unique due to its specific structural configuration, which makes it a crucial intermediate in the synthesis of certain SSRIs. Its synthesis is optimized for industrial applications, making it more efficient and environmentally friendly compared to similar compounds .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19/h2-8,12H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSHTXEMAZHOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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